

Application Notes and Protocols for MI-503 Administration in Mouse Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of MI-503, a potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, in mouse xenograft models. The following information is intended to guide researchers in designing and executing in vivo studies to evaluate the antitumor efficacy of MI-503.

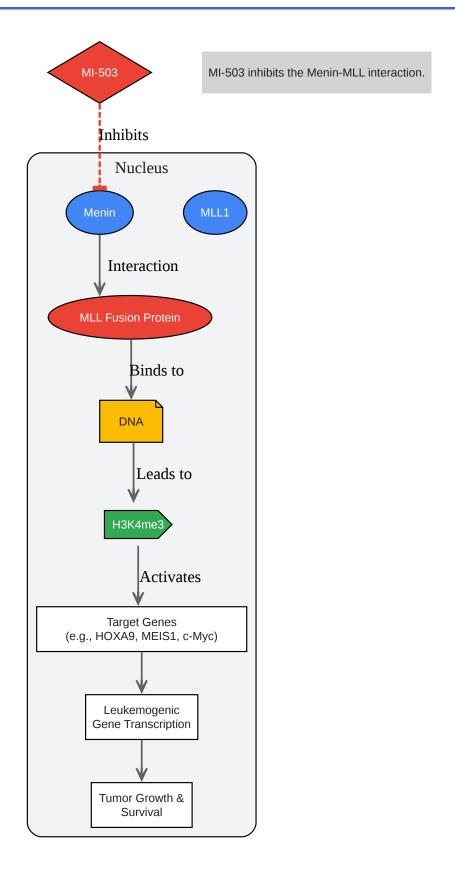
Mechanism of Action

MI-503 functions by disrupting the critical protein-protein interaction between menin and MLL fusion proteins, which are key drivers in certain types of leukemia, such as those with MLL rearrangements.[1][2] This disruption leads to a decrease in the expression of downstream target genes like HOXA9 and MEIS1, which are essential for leukemogenesis.[3][4] The inhibition of the menin-MLL interaction ultimately results in the suppression of tumor growth and has shown efficacy in various cancer models, including MLL-rearranged leukemia, osteosarcoma, and hepatocellular carcinoma.[4][5][6]

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by MI-503.





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Caption: MI-503 disrupts the Menin-MLL fusion protein interaction.



Quantitative Data Summary

The following tables summarize the in vivo efficacy of **MI-503** across different mouse xenograft models as reported in various studies.

Table 1: Efficacy of MI-503 in MLL Leukemia Xenograft Models

Cell Line	Mouse Strain	MI-503 Dose	Administr ation Route	Dosing Schedule	Outcome	Referenc e
MV4;11	BALB/c nude	60 mg/kg	Intraperiton eal (i.p.)	Once daily	>80% reduction in tumor volume; complete tumor regression in 2/6 mice.	[4]
MLL-AF9	-	-	-	-	Marked delay in leukemia progressio n and reduced tumor burden.	[3]

Table 2: Efficacy of MI-503 in Osteosarcoma Xenograft Models



Cell Line	Mouse Strain	MI-503 Dose	Administr ation Route	Dosing Schedule	Outcome	Referenc e
143B	-	10 mg/kg	Intraperiton eal (i.p.)	Once daily for 13 days	Significant inhibition of tumor growth.	[5]

Table 3: Efficacy of MI-503 in Hepatocellular Carcinoma (HCC) Xenograft Models

Cell Line	Mouse Strain	MI-503 Dose	Administr ation Route	Dosing Schedule	Outcome	Referenc e
HepG2	Athymic nude	35 mg/kg	Intraperiton eal (i.p.)	Once daily	>50% reduction in tumor growth.	[6]
Нер3В	Athymic nude	35 mg/kg	Intraperiton eal (i.p.)	Once daily	>50% reduction in tumor growth.	[6]

Experimental Protocols

I. Mouse Xenograft Model Establishment

This protocol describes the subcutaneous implantation of cancer cells to establish a xenograft model.

Materials:

- Cancer cell line of interest (e.g., MV4;11, 143B, HepG2)
- 4-6 week old female BALB/c nude or athymic nude mice



- Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
- Syringes and needles (27-30 gauge)
- Animal handling and restraint equipment
- Anesthetic (e.g., isoflurane)

Procedure:

- Culture the selected cancer cells under standard conditions to achieve the desired number for injection.
- Harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 5 x 10⁷ cells/mL.
- Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
- Inject 100 μ L of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank of each mouse.
- Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a palpable size (e.g., ~100 mm³).

II. Preparation and Administration of MI-503

This protocol outlines the preparation of MI-503 for intraperitoneal administration.

Materials:

- MI-503 compound
- Vehicle solution (e.g., 25% DMSO, 25% PEG400, 50% PBS)
- Sterile microcentrifuge tubes
- Vortex mixer



Syringes and needles (27-30 gauge)

Procedure:

- Calculate the required amount of MI-503 based on the desired dose and the number and weight of the mice.
- Prepare the vehicle solution. For example, to prepare 1 mL of vehicle, mix 250 μL DMSO, 250 μL PEG400, and 500 μL PBS.[3]
- Dissolve the calculated amount of MI-503 in the vehicle to achieve the final desired concentration.
- Vortex the solution thoroughly to ensure complete dissolution.
- Administer the **MI-503** solution to the mice via intraperitoneal (i.p.) injection once daily. The injection volume should be calculated based on the mouse's body weight (e.g., 100 μL for a 20g mouse at a 10 mg/kg dose).

III. Tumor Growth Monitoring and Efficacy Evaluation

This protocol details the process of monitoring tumor growth and evaluating the efficacy of **MI-503** treatment.

Materials:

- Calipers
- Animal scale
- Data recording sheets

Procedure:

- Measure the tumor dimensions (length and width) using calipers every 2-3 days.
- Calculate the tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.



- Record the body weight of each mouse at each measurement time point to monitor for toxicity.
- Continue treatment for the planned duration (e.g., 10-38 days).
- At the end of the study, euthanize the mice according to approved IACUC protocols and excise the tumors.
- Measure the final tumor weight.
- Analyze the data by comparing the tumor growth rates and final tumor weights between the vehicle-treated and MI-503-treated groups.

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow for an in vivo study using MI-503.



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Caption: Workflow for MI-503 xenograft studies.

Safety and Toxicology

Prolonged treatment with **MI-503** (up to 38 days) has been shown to be well-tolerated in mice, with no significant alterations in body weight or morphological changes in the liver and kidney. [4][7] Furthermore, **MI-503** does not appear to impair normal hematopoiesis in vivo.[4][7]

Conclusion

MI-503 is a promising therapeutic agent that has demonstrated significant anti-tumor activity in various preclinical mouse xenograft models. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the



therapeutic potential of this menin-MLL inhibitor. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible results.

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